molecular formula C11H14ClN3O B6248113 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride CAS No. 1855951-36-8

3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6248113
CAS No.: 1855951-36-8
M. Wt: 239.7
InChI Key:
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Description

3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride: is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and an amino group, which is further connected to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Amination: The amino group is introduced through nucleophilic substitution reactions, typically using amines or ammonia.

    Coupling with Phenol: The final step involves coupling the pyrazole derivative with phenol, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol moiety can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.

    Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

    Coupling: Coupling agents like EDCI or DCC in the presence of bases like triethylamine.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated phenol derivatives.

    Coupling: Amides or other coupled products.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Fluorescent Probes: The compound can be used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

    Dye Synthesis: It can be used in the synthesis of dyes and pigments.

    Polymer Additives: The compound can be added to polymers to enhance their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by mimicking the natural substrate. Alternatively, it may interact with receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the phenol moiety.

    1-Methyl-3-phenyl-1H-pyrazole: Contains a phenyl group instead of the amino group.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the phenol moiety.

Uniqueness

3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride is unique due to the presence of both the pyrazole and phenol moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

CAS No.

1855951-36-8

Molecular Formula

C11H14ClN3O

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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